6-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyridine derivative, followed by the formation of the oxadiazole ring through cyclization reactions involving nitriles and hydrazides. The final step often involves the formation of the dihydropyridazinone ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization processes. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and oxadiazole rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce various functional groups, leading to a range of derivatives with potential biological activities.
Scientific Research Applications
6-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential in treating diseases such as cancer and fibrosis due to its ability to modulate biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. This interaction is often facilitated by the compound’s heterocyclic structure, which allows for specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine moiety and have shown similar biological activities, such as anti-fibrotic properties.
Imidazo[1,2-a]pyrimidines: These compounds have similar heterocyclic structures and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 6-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one apart is its unique combination of the pyridine, oxadiazole, and dihydropyridazinone rings, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9N5O2 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9N5O2/c17-9-5-4-8(14-15-9)11-13-10(16-18-11)7-3-1-2-6-12-7/h1-3,6H,4-5H2,(H,15,17) |
InChI Key |
UNBKTSVDVUOAID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=NC(=NO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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